molecular formula C12H21N3 B13259032 N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclohexanamine

N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclohexanamine

Cat. No.: B13259032
M. Wt: 207.32 g/mol
InChI Key: GTCIFXUWESHEFI-UHFFFAOYSA-N
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Description

N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclohexanamine is a compound that features a pyrazole ring substituted with a cyclohexanamine group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

The synthesis of N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclohexanamine typically involves the alkylation of 1,5-dimethylpyrazole with cyclohexylmethylamine. One common method employs dimethylsulfate (DMS) in an alkaline medium as the alkylation agent . The reaction is carried out in a 20% aqueous solution of NaOH at 70°C. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclohexanamine can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include solvents like dichloromethane or tetrahydrofuran (THF), and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclohexanamine involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can coordinate with metal ions, forming complexes that can inhibit enzyme activity or modulate receptor function . These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclohexanamine can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]cyclohexanamine

InChI

InChI=1S/C12H21N3/c1-10-11(9-14-15(10)2)8-13-12-6-4-3-5-7-12/h9,12-13H,3-8H2,1-2H3

InChI Key

GTCIFXUWESHEFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC2CCCCC2

Origin of Product

United States

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